2,3-Bis(3-methoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2,3-bis(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-5-12(9-14)10-16(17(18)19)13-6-4-8-15(11-13)21-2/h3-9,11,16H,10H2,1-2H3,(H,18,19) |
InChI Key |
ZLDXFADKKNHPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Bis 3 Methoxyphenyl Propanoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnection Approaches for 2,3-Bis(3-methoxyphenyl)propanoic Acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections" of chemical bonds. For a molecule like this compound, with its two stereocenters and diaryl structure, several strategic disconnections can be envisioned.
Strategy A: C2-C3 Bond Disconnection
This approach simplifies the molecule into two single-aryl precursors. The disconnection of the C2-C3 bond suggests a reaction between a nucleophilic precursor corresponding to the C2-unit and an electrophilic precursor for the C3-unit.
Path A1: Alkylation: This involves the alkylation of an enolate derived from a 3-methoxyphenylacetic acid ester with a 1-haloethylbenzene derivative. The key challenge here is controlling the self-condensation of the enolate.
Path A2: Michael Addition: A conjugate addition of an organometallic reagent, such as a 3-methoxyphenyl (B12655295) Grignard or organocuprate reagent, to a 3-(3-methoxyphenyl)propenoic acid ester (a cinnamic acid derivative) would form the C2-C3 bond effectively.
Strategy B: C-Aryl Bond Disconnections
An alternative strategy involves forming the aryl-alkanoic acid skeleton in a stepwise manner. This is particularly useful for controlling the placement of the two different (in a general case) aryl groups.
Path B1: Sequential Arylation: This modern approach involves a pre-functionalized three-carbon backbone. A recently developed methodology for synthesizing 2,3-diarylpropionic acids utilizes a copper-catalyzed boracarboxylation of a styrene precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling researchgate.net. This method offers excellent regioselectivity by setting the carboxylic acid position in the first step researchgate.net. For the target molecule, this would begin with 3-methoxystyrene.
These distinct retrosynthetic pathways provide a logical framework for developing novel and efficient synthetic routes.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several forward synthetic pathways can be developed, incorporating modern methodologies to control stereochemistry, employ efficient coupling reactions, and adhere to the principles of green chemistry.
The presence of two chiral centers (C2 and C3) in the target molecule means it can exist as two pairs of enantiomers (diastereomers). Controlling this stereochemistry is a significant challenge.
Substrate-Controlled Synthesis: One approach involves using a chiral auxiliary. For instance, a 3-methoxyphenylacetic acid derivative could be appended with a chiral auxiliary, followed by diastereoselective alkylation to set the first stereocenter. Subsequent manipulation and removal of the auxiliary would yield an enantiomerically enriched product.
Catalytic Asymmetric Synthesis: Modern catalysis offers more elegant solutions. An asymmetric Michael addition, using a chiral catalyst (organocatalyst or metal complex), could introduce the C3-aryl group to a cinnamate precursor with high enantioselectivity. Alternatively, an asymmetric hydrogenation of a suitably substituted 2,3-diarylpropenoic acid could establish both stereocenters simultaneously. The addition of glycine enolates to enantiopure sulfinimines has been shown to produce α,β-diamino esters with high diastereoselectivity, a strategy that could be adapted for diaryl systems nih.gov.
Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds. The synthesis of 2,3-diarylpropanoic acids can be efficiently achieved using a sequential catalytic approach. A state-of-the-art method involves a two-step process starting from a styrene derivative researchgate.net.
Copper-Catalyzed Boracarboxylation: In the first step, 3-methoxystyrene reacts with a diboron reagent (e.g., bis(pinacolato)diboron) and carbon dioxide in the presence of a copper catalyst. This reaction installs a carboxylic acid group at the C2 position and a boryl group at the C3 position with high regioselectivity.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The resulting borylated propanoic acid intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with an aryl halide (3-bromoanisole) or its corresponding boronic acid in the presence of a palladium catalyst and a base. This step forms the C3-aryl bond, completing the 2,3-diarylpropanoic acid skeleton.
This pathway is highly attractive due to its modularity and the mild conditions typically employed in Suzuki-Miyaura couplings.
| Reaction Step | Key Reagents & Catalysts | Bond Formed | Primary Advantage |
| Boracarboxylation | 3-methoxystyrene, B₂(pin)₂, CO₂, Copper Catalyst (e.g., CuCl/Ligand) | C2-COOH, C3-B | High regioselectivity, installation of two functional groups. |
| Suzuki-Miyaura Coupling | Borylated intermediate, 3-bromoanisole, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C3-(3-methoxyphenyl) | High functional group tolerance, mild reaction conditions. |
Designing synthetic routes with a focus on sustainability is of increasing importance. Several green chemistry principles can be applied to the synthesis of this compound.
Atom Economy: The use of catalytic reactions, such as the Suzuki-Miyaura coupling, inherently improves atom economy by minimizing the formation of stoichiometric byproducts.
Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives. For example, exploring reactions in water, ethanol, or solvent-free conditions where possible.
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. Reactions like esterification or certain coupling steps could be amenable to microwave heating.
One-Pot Syntheses: Combining multiple reaction steps into a single procedure (a "one-pot" reaction) reduces the need for intermediate purification steps, minimizes solvent waste, and saves time and resources. The sequential boracarboxylation/coupling could potentially be streamlined into a one-pot or telescopic process.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost. For a key step like the proposed Suzuki-Miyaura coupling, several parameters would be systematically varied.
The table below illustrates a hypothetical optimization strategy for the Suzuki-Miyaura coupling step.
| Parameter | Variables | Rationale / Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst efficiency and stability can vary. Pd(dppf)Cl₂ is often robust for challenging couplings. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can improve catalytic activity and yields, especially for hindered substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base affects the transmetalation step. K₃PO₄ is often effective for aryl boronic acids. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | The solvent must facilitate the interaction of organic and aqueous phases. 2-MeTHF is a greener alternative to dioxane or THF. |
| Temperature | 60 °C, 80 °C, 100 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature balances rate and selectivity. |
Purification Techniques for High Purity this compound
Achieving high purity is critical, particularly for pharmaceutical applications. The purification of the final carboxylic acid product typically involves a multi-step process following the initial reaction workup.
Aqueous Workup and Extraction: The reaction mixture is first treated with an aqueous solution. The pH is adjusted to be basic (e.g., with sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt, allowing for the removal of non-acidic organic impurities by extraction with a solvent like ethyl acetate. Subsequently, the aqueous layer is acidified (e.g., with HCl) to a pH of 2-3, which protonates the carboxylate, making the desired acid insoluble in water google.com. The product is then extracted into an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) google.com.
Crystallization: This is the most common and effective method for purifying solid organic compounds. The crude product obtained after extraction is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.
Solvent Selection: A suitable solvent system might involve a primary solvent like acetone or MTBE mixed with an anti-solvent such as n-heptane or hexane (B92381) to induce precipitation google.com. The final product can then be isolated by filtration and dried.
Column Chromatography: For achieving the highest purity or for separating diastereomers if the synthesis was not perfectly stereoselective, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid remains protonated, would be used to elute the compound from the column.
By carefully selecting and optimizing these techniques, this compound can be obtained with a purity exceeding 99%.
Comprehensive Spectroscopic and Advanced Structural Elucidation of 2,3 Bis 3 Methoxyphenyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR and ¹³C NMR Chemical Shift Analysis
The proton (¹H) NMR spectrum of 2,3-Bis(3-methoxyphenyl)propanoic acid is anticipated to exhibit a complex pattern of signals. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely appear as distinct singlets in the upfield region, typically between δ 3.7 and 3.9 ppm. The aromatic protons on the two meta-substituted phenyl rings would present as a series of multiplets in the aromatic region (δ 6.7-7.3 ppm). The protons of the propanoic acid backbone (at the C2 and C3 positions) would show characteristic multiplets, with their chemical shifts and coupling patterns being highly dependent on the stereochemistry of the molecule. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (typically > δ 10 ppm), which may be exchangeable with deuterium (B1214612) oxide (D₂O).
The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around δ 170-180 ppm. The carbons of the two methoxy groups would resonate at approximately δ 55 ppm. The aromatic region would display a set of signals corresponding to the twelve carbons of the two phenyl rings, with the chemical shifts influenced by the positions of the methoxy and propanoic acid substituents. The aliphatic carbons of the propanoic acid backbone (C2 and C3) would appear in the upfield region of the spectrum.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |
| Aromatic Protons | 6.7 - 7.3 | Multiplet | - |
| Methine Proton (-CH-) | 3.5 - 4.0 | Multiplet | - |
| Methylene (B1212753) Protons (-CH₂-) | 2.8 - 3.3 | Multiplet | - |
| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | Singlet | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (-COOH) | 170 - 180 |
| Aromatic Carbons | 110 - 160 |
| Methine Carbon (-CH-) | 40 - 50 |
| Methylene Carbon (-CH₂-) | 30 - 40 |
| Methoxy Carbons (-OCH₃) | ~ 55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would establish the connectivity between the methine proton at C2 and the methylene protons at C3 of the propanoic acid backbone. It would also help in assigning the coupled protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the propanoic acid chain and the two methoxyphenyl rings. For instance, correlations would be expected between the protons on C2 and C3 and the quaternary carbons of the phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be invaluable for determining the relative stereochemistry at the C2 and C3 positions. The presence or absence of NOE cross-peaks between specific protons on the propanoic acid backbone and the aromatic rings would help to define the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental composition can be confirmed with high confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass for C₁₈H₂₀O₄ would be calculated and compared with the experimental value.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the bond between the C2 and C3 carbons, and fragmentation of the methoxyphenyl groups, such as the loss of a methyl radical from the methoxy group. The analysis of these fragmentation pathways would further support the proposed structure.
Hypothetical Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - COOH]⁺ | COOH |
| [M+H]⁺ | [M+H - C₇H₇O]⁺ | C₇H₇O (methoxyphenyl group) |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages in the methoxy groups would likely appear in the 1000-1300 cm⁻¹ range. The specific fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the compound.
Hypothetical IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
A thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound. While the technique of X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, such a study has not been reported for this specific compound. The following subsections outline the standard methodologies that would be employed in such an analysis.
Crystal Growth and Quality Assessment for Diffraction Studies
The initial and often most challenging step in an X-ray crystallographic analysis is the cultivation of high-quality single crystals. For an organic molecule like this compound, several common techniques would be applicable. These include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is critical and would be determined through a series of screening experiments with various common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and hexane (B92381), or mixtures thereof.
Once crystals are obtained, their quality must be rigorously assessed. This is typically done using an optical microscope to check for morphological defects, such as twinning or cracks. A well-defined shape with smooth faces is a positive indicator. Subsequently, the crystals would be subjected to a preliminary X-ray diffraction experiment to evaluate their diffraction pattern. A high-quality crystal will produce sharp, well-defined diffraction spots.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
In the absence of experimental data for this compound, a detailed table of its specific bond lengths, bond angles, and torsion angles cannot be provided. However, a hypothetical table based on standard values for similar structural motifs is presented below for illustrative purposes. These values are derived from known structures of related phenylpropanoic acid derivatives.
Table 1: Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C(1) | O(1) | 1.31 |
| C(1) | O(2) | 1.22 |
| C(1) | C(2) | 1.52 |
| C(2) | C(3) | 1.54 |
| C(2) | C(aromatic) | 1.51 |
| C(3) | C(aromatic) | 1.51 |
| C(aromatic) | C(aromatic) | 1.39 (average) |
| C(aromatic) | O(methoxy) | 1.37 |
| O(methoxy) | C(methyl) | 1.43 |
Table 2: Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O(1) | C(1) | O(2) | 123 |
| O(1) | C(1) | C(2) | 112 |
| O(2) | C(1) | C(2) | 125 |
| C(1) | C(2) | C(3) | 110 |
| C(1) | C(2) | C(aromatic) | 111 |
| C(3) | C(2) | C(aromatic) | 112 |
| C(2) | C(3) | C(aromatic) | 113 |
Table 3: Hypothetical Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C(1) | C(2) | C(3) | C(aromatic) | 175 |
| C(aromatic) | C(2) | C(3) | C(aromatic) | -65 |
Analysis of Intermolecular Interactions and Crystal Packing
The way in which molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the carboxylic acid group would be expected to be a primary site for strong hydrogen bonding, likely forming dimers with neighboring molecules. In these dimers, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the other, and vice versa.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Given the presence of two chiral centers in this compound, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the standard technique for separating and quantifying these stereoisomers to determine the enantiomeric and diastereomeric purity of a sample.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. For a carboxylic acid such as this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation.
A hypothetical chiral HPLC method for the analysis of this compound is outlined in the table below.
Table 4: Hypothetical Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Under such conditions, the different stereoisomers would exhibit distinct retention times, allowing for their individual quantification. The enantiomeric excess (ee) and diastereomeric ratio (dr) can then be calculated from the relative peak areas in the chromatogram. The lack of published experimental work on this compound means that no specific chromatograms or retention data can be presented.
Computational Investigations of this compound Remain Largely Unexplored
Initial searches for computational and theoretical modeling studies on the chemical compound this compound have revealed a significant gap in the existing scientific literature. Despite a thorough investigation for scholarly articles and research data, no specific computational chemistry studies, including quantum chemical calculations, molecular dynamics simulations, or theoretical spectroscopic predictions, directly pertaining to this molecule were found.
The current body of research provides insights into related but structurally distinct compounds, such as various isomers of methoxyphenylpropanoic acid and other derivatives of phenylpropanoic acid. For instance, computational methods like Density Functional Theory (DFT) and molecular dynamics simulations have been applied to understand the properties and behaviors of similar molecules. These studies often focus on aspects like conformational analysis, electronic structure, and potential interactions with biological targets.
However, the specific arrangement of two 3-methoxyphenyl (B12655295) groups on the propanoic acid backbone of this compound presents a unique chemical entity for which dedicated computational analysis appears to be absent from public databases and academic journals. Consequently, detailed information regarding its electronic structure, conformational preferences, reactivity, and predicted spectroscopic parameters is not available.
Further computational research would be necessary to elucidate the specific properties of this compound. Such studies could provide valuable insights into its behavior at a molecular level.
Computational Chemistry and Theoretical Modeling of 2,3 Bis 3 Methoxyphenyl Propanoic Acid
Mechanistic Computational Studies of Proposed Reactions Involving 2,3-Bis(3-methoxyphenyl)propanoic Acid
Radical Scavenging Mechanism Predictions for Analogous Structures
The primary mechanisms of radical scavenging by phenolic compounds are generally understood to be hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net The efficiency of these mechanisms is influenced by molecular descriptors such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.gov
In the context of structures analogous to this compound, the presence of methoxy (B1213986) (-OCH3) groups on the phenyl rings is of particular interest. While not as potent as hydroxyl (-OH) groups in direct hydrogen donation, methoxy groups can influence the electronic properties of the benzene (B151609) ring and any associated hydroxyl groups, thereby modulating their radical scavenging activity. For instance, the position of the methoxy group relative to a hydroxyl group can affect the O-H bond dissociation enthalpy.
Computational studies on simpler methoxylated phenolic compounds can provide insights. For example, density functional theory (DFT) calculations are frequently employed to determine the BDE of the O-H bond in phenolic compounds, which is a key indicator of the feasibility of the HAT mechanism. researchgate.net A lower BDE suggests that the hydrogen atom can be more easily donated to a free radical, thus neutralizing it.
The following table summarizes key computational parameters for some simple phenolic compounds that are structurally related to the monomeric units of this compound. These values are indicative and can vary with the computational method and solvent model used.
| Compound | Parameter | Calculated Value (kcal/mol) | Implication for Radical Scavenging |
| Phenol | O-H BDE | ~86-90 | Baseline for hydrogen atom donation. |
| Guaiacol (2-methoxyphenol) | O-H BDE | ~80-85 | The methoxy group can lower the BDE, potentially enhancing HAT. |
| Anisole (methoxybenzene) | C-H BDE (methoxy) | >95 | Hydrogen abstraction from the methoxy group is less favorable than from a hydroxyl group. |
It is important to note that in this compound, the absence of a hydroxyl group on the phenyl rings means that the classical HAT mechanism involving a phenolic hydrogen is not possible. However, radical scavenging could potentially occur through other mechanisms, such as hydrogen abstraction from the benzylic positions of the propanoic acid chain or via mechanisms involving the methoxy groups, although these are generally considered less efficient. nih.gov Theoretical studies on similar non-phenolic aromatic compounds could provide further clarification on these alternative pathways.
Ligand-Based and Structure-Based Computational Design Approaches for Derivatives
In the absence of extensive experimental data for this compound, computational design approaches offer a powerful strategy for the rational design of its derivatives with potentially enhanced biological activities. These methods are broadly categorized into ligand-based and structure-based approaches. mdpi.comsemanticscholar.org
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. mdpi.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. Key ligand-based methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmedcraveonline.com For derivatives of this compound, a QSAR study could be conducted by synthesizing a library of analogs with varied substituents on the phenyl rings or modifications to the propanoic acid chain. By correlating descriptors (e.g., electronic, steric, and hydrophobic properties) with a measured biological activity (e.g., antioxidant capacity), a predictive model can be developed to guide the design of more potent compounds. researchgate.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov If a set of active analogous compounds is known, a pharmacophore model can be generated and used to screen virtual libraries for novel derivatives of this compound that fit the model. nih.gov
Structure-Based Design: This approach is applicable when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. scilit.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. scilit.comnih.gov If a relevant biological target for this compound is identified, molecular docking could be used to simulate the binding of its derivatives to the active site. scilit.comnih.gov This would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) and help in designing modifications to improve binding affinity and selectivity. nih.gov For example, derivatives of the structurally related 2-(3-benzoylphenyl)propanoic acid have been studied using molecular docking to understand their interactions with enzymes like cyclooxygenases. scilit.comnih.gov
The following table summarizes these computational design approaches and their potential application in the development of derivatives of this compound.
| Design Approach | Method | Description | Potential Application for Derivatives |
| Ligand-Based | QSAR | Correlates chemical structure with biological activity. researchgate.netmedcraveonline.com | Predict the activity of new derivatives based on their structural properties. |
| Pharmacophore Modeling | Identifies essential 3D chemical features for activity. nih.gov | Screen for novel derivatives with the desired features for a specific target. | |
| Structure-Based | Molecular Docking | Predicts the binding mode of a ligand to a target protein. scilit.comnih.gov | Design derivatives with improved binding affinity and selectivity to a known biological target. |
By employing these computational strategies, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby accelerating the drug discovery and development process.
Investigation of Biological Interactions and Mechanistic Insights of 2,3 Bis 3 Methoxyphenyl Propanoic Acid in Vitro Focus
Receptor Binding and Modulation Studies (In Vitro)
Functional Assays for Receptor Agonism/Antagonism (Cell-Free Systems):There are no published functional assays in cell-free systems to indicate whether this compound acts as an agonist or antagonist at any receptor.
Consequently, the generation of data tables and a detailed article as per the requested structure and content is not feasible due to the absence of primary research on the specified compound.
Antioxidant Activity Assessment (In Vitro)
No studies were identified that evaluated the antioxidant activity of 2,3-Bis(3-methoxyphenyl)propanoic acid using standard in vitro assays.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
There is no available research data on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of this compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Information regarding the Oxygen Radical Absorbance Capacity (ORAC) of this compound is not available in the reviewed literature.
Investigation of Cellular Uptake and Subcellular Distribution (In Vitro Cell Models)
No experimental data from in vitro cell models could be located that investigates the cellular uptake or subcellular distribution of this compound.
Proteomic and Metabolomic Profiling in Response to this compound (In Vitro Systems)
There are no published studies that have conducted proteomic or metabolomic profiling to assess the cellular response to treatment with this compound in in vitro systems.
Structure Activity Relationship Sar and Analogue Design of 2,3 Bis 3 Methoxyphenyl Propanoic Acid Derivatives
Design and Synthesis of Novel Analogues Based on Structural Modifications: A Hypothetical Framework
In the absence of specific research on 2,3-Bis(3-methoxyphenyl)propanoic acid, a hypothetical approach to its analogue design can be outlined based on established principles of medicinal chemistry.
Variations in Methoxy (B1213986) Group Position and Number
A systematic exploration of the methoxy group's influence would involve synthesizing analogues where the methoxy groups on the phenyl rings are shifted to the ortho- (2-position) and para- (4-position) locations. Additionally, analogues with a varying number of methoxy groups, from a single methoxy substituent on one or both rings to trimethoxy-substituted phenyl rings, would be synthesized. This would help in understanding the role of the methoxy groups' electronic and steric properties in biological activity.
Modifications of the Propanoic Acid Moiety (e.g., Chain Length, Substitutions)
To investigate the importance of the propanoic acid side chain, a series of modifications could be undertaken. This would include altering the chain length to acetic or butanoic acid derivatives. Furthermore, substitutions on the alkyl chain, such as the introduction of methyl or hydroxyl groups, could probe the steric and hydrogen-bonding requirements of the potential biological target.
Introduction of Bioisosteric Replacements
Bioisosteric replacement is a key strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. For the methoxy groups, potential bioisosteres could include hydroxyl, methyl, or halogen groups. The carboxylic acid of the propanoic acid moiety could be replaced with other acidic functional groups like tetrazole or hydroxamic acid, or with non-acidic groups that can participate in similar interactions.
Comparative Analysis of Biological Interactions Among Analogues (In Vitro): A Call for Future Research
Following the synthesis of the proposed analogues, a comprehensive in vitro evaluation would be essential. This would involve screening the compounds against a panel of relevant biological targets to identify any potential therapeutic activities. The specific assays would depend on the initial screening results or any hypothesized targets for this chemical class. The data from these assays would be crucial for establishing a preliminary SAR.
Elucidation of Key Pharmacophoric Features for Desired Activities: A Future Objective
By comparing the in vitro activities of the synthesized analogues, key pharmacophoric features could be identified. A pharmacophore model would define the essential spatial arrangement of functional groups required for biological activity. This would include identifying the critical roles of the aromatic rings, the methoxy substituents (or their bioisosteres), and the propanoic acid moiety in interacting with a biological target.
Development of Predictive Models for Structure-Activity Relationships: The Path Forward
With a sufficiently large and diverse dataset of synthesized analogues and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models could be developed. These computational models would aim to establish a mathematical correlation between the structural features of the molecules and their biological effects. Such predictive models would be invaluable for guiding the design of future generations of more potent and selective analogues.
Future Research Trajectories and Broader Academic Implications
Potential for 2,3-Bis(3-methoxyphenyl)propanoic Acid as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. nih.govnih.gov Given the diverse biological activities of arylpropanoic acid derivatives, which are known to act as anti-inflammatory agents, analgesics, and even anticancer agents, it is plausible that this compound could be developed into a valuable chemical probe. orientjchem.orgresearchgate.nethumanjournals.com Its diarylpropanoic acid scaffold, featuring two methoxy-substituted phenyl rings, provides a unique three-dimensional structure that could facilitate selective interactions with specific biological targets.
The methoxy (B1213986) groups can influence the molecule's solubility, membrane permeability, and metabolic stability, which are crucial properties for an effective chemical probe. Furthermore, these groups can be readily modified to introduce reporter tags, such as fluorescent dyes or affinity labels, enabling the visualization and identification of its molecular targets within a cellular context. The development of such probes would be instrumental in elucidating the mechanism of action of this class of compounds and identifying novel therapeutic targets.
Exploration of Novel Synthetic Methodologies for Related Compounds
While specific synthetic routes for this compound are not extensively documented in publicly available literature, the synthesis of structurally related 2,3-diarylpropionic acids offers valuable insights. A recently developed methodology involves a stepwise copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.net This approach allows for the regioselective synthesis of 2,3-diarylpropionic acid derivatives, providing a single regioisomer, which is a significant advantage over traditional hydrocarboxylation strategies that yield mixtures. researchgate.net
Future research could focus on adapting and optimizing such modern synthetic strategies for the efficient and stereoselective synthesis of this compound and its analogs. The exploration of other catalytic systems and reaction conditions could lead to more sustainable and atom-economical synthetic routes, expanding the chemical space accessible for biological screening.
Table 1: Potential Synthetic Approaches for 2,3-Diarylpropanoic Acids
| Methodology | Catalyst System | Key Features | Potential Applicability to this compound |
| Copper-catalyzed boracarboxylation followed by Suzuki-Miyaura cross-coupling | Copper and Palladium catalysts | High regioselectivity, access to a wide range of aryl and heteroaryl products. researchgate.net | High potential for regioselective synthesis. |
| Ozonolysis of Alkenes and Alkynes | Ozone | Oxidative cleavage of double or triple bonds. | Applicable if a suitable unsaturated precursor can be synthesized. |
| Grignard Addition to CO2 | Grignard reagents | Formation of a new carbon-carbon bond with carbon dioxide. | A potential route starting from a diarylmethyl halide. |
| Hydrolysis of Nitriles | Acid or base catalysis | Conversion of a nitrile group to a carboxylic acid. | Feasible if the corresponding diarylpropionitrile is accessible. |
This table is generated based on general synthetic methodologies for carboxylic acids and related diarylpropanoic acids and does not represent experimentally verified routes for this compound.
Integration of Computational and Experimental Data for Advanced Mechanistic Understanding
The synergy between computational modeling and experimental studies is a powerful tool in modern chemical research. For a molecule like this compound, where experimental data is scarce, computational methods can provide initial insights into its properties and potential biological activities. Techniques such as Density Functional Theory (DFT) can be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures.
Molecular docking simulations could be used to screen for potential protein targets and to understand the structural basis of its binding interactions. For instance, computational studies on other anti-inflammatory agents have successfully predicted their binding affinities for cyclooxygenase (COX) enzymes. nih.gov Such in silico predictions can guide the design of focused biological assays, saving time and resources. The subsequent experimental validation of these computational predictions would lead to a more profound and comprehensive understanding of the molecule's mechanism of action.
Contribution of this compound Research to the Field of Organic Synthesis and Chemical Biology
The study of this compound and its analogs stands to make significant contributions to both organic synthesis and chemical biology. From a synthetic perspective, the development of novel and efficient routes to this and related diarylpropanoic acids will enrich the toolbox of synthetic organic chemists. nih.gov These advancements could be applicable to the synthesis of other complex molecules with similar structural motifs.
In the realm of chemical biology, the identification of the biological targets and pathways modulated by this compound could unveil new avenues for therapeutic intervention. nih.gov As many arylpropanoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects, the exploration of this specific compound could lead to the discovery of new lead compounds for drug development. orientjchem.orgresearchgate.net The unique substitution pattern of this compound may confer novel biological activities or improved selectivity for specific targets compared to existing compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Bis(3-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Begin with 3-methoxyphenyl precursors (e.g., 3-methoxybenzaldehyde) to construct the propanoic acid backbone via aldol condensation or Michael addition. Introduce the second methoxyphenyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Catalysts : Use palladium catalysts for coupling reactions and acid/base catalysts for condensation steps.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the product .
- Optimization : Adjust reaction time (12–24 hours) and temperature (80–120°C) to balance yield and side-product formation. Monitor progress via TLC and NMR .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic peaks:
- Methoxy protons at δ 3.7–3.8 ppm.
- Aromatic protons (δ 6.7–7.2 ppm) and propanoic acid protons (δ 2.5–3.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with a mobile phase (acetonitrile/water + 0.1% formic acid) for purity assessment. Confirm molecular ion [M-H] at m/z 315.1 .
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1700 cm and O-H (carboxylic acid) at 2500–3000 cm .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Studies : Test the compound across a wide concentration range (1 nM–100 µM) to identify biphasic effects or off-target interactions .
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm biological targets. For example, verify COX-2 inhibition via ELISA and molecular docking .
- Batch Analysis : Compare results across multiple synthesis batches to rule out impurities. Characterize impurities via LC-MS and quantify using external standards .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., COX-2, P450). Focus on hydrogen bonds between the carboxylic acid group and catalytic residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR : Corrogate substituent effects (e.g., methoxy position) on bioactivity using Hammett constants or DFT-calculated electronic parameters .
Q. What are the key challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic Limitations : Substituent steric hindrance (e.g., bulk groups at C2/C3) may reduce reaction efficiency. Mitigate via microwave-assisted synthesis .
- Bioactivity Variability : Use standardized assays (e.g., IC in triplicate) and control for metabolic stability (e.g., liver microsome assays) .
- Data Integration : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .
Critical Analysis of Contradictions
- Biological Activity Discrepancies : Some studies report anti-inflammatory activity (COX-2 IC = 5 µM), while others show no effect. This may arise from differences in cell models (primary vs. immortalized) or metabolite interference .
- Synthetic Yields : Yields range from 40–75% due to variability in cross-coupling efficiency. Switching to Buchwald-Hartwig conditions may improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
